molecular formula C18H26N2O B7556062 1-(4-Phenylpiperidin-1-yl)-2-piperidin-3-ylethanone

1-(4-Phenylpiperidin-1-yl)-2-piperidin-3-ylethanone

Cat. No. B7556062
M. Wt: 286.4 g/mol
InChI Key: LCBVDBRYHGUJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Phenylpiperidin-1-yl)-2-piperidin-3-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as Fentanyl, and it is a potent synthetic opioid that is used for its analgesic properties. Fentanyl is a highly addictive drug that is classified as a Schedule II controlled substance in the United States. However, the focus of

Mechanism of Action

Fentanyl works by binding to opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. When Fentanyl binds to these receptors, it produces a range of effects, including pain relief, sedation, and euphoria. Fentanyl is a highly potent opioid, and its effects can be felt at very low doses.
Biochemical and Physiological Effects:
Fentanyl has a range of biochemical and physiological effects on the body. It produces pain relief by binding to opioid receptors in the brain and spinal cord. Fentanyl also produces sedation and euphoria, which can be addictive. It can also cause respiratory depression, which can be life-threatening at high doses.

Advantages and Limitations for Lab Experiments

Fentanyl has several advantages for use in laboratory experiments. It is a highly potent opioid, which means that it can produce significant effects at low doses. This makes it ideal for studying the mechanisms of pain perception and the effects of opioids on the brain and body. However, Fentanyl is also highly addictive and can be dangerous if not handled properly. Therefore, it requires strict safety protocols to be followed in laboratory settings.

Future Directions

There are several future directions for research on Fentanyl. One area of interest is the development of new and more effective opioid analgesics that have fewer side effects and less potential for addiction. Another area of research is the study of the long-term effects of Fentanyl use on the brain and body, particularly in individuals who have become addicted to the drug. Finally, there is a need for further research into the mechanisms of pain perception and the role of opioids in pain management.

Synthesis Methods

Fentanyl is synthesized in the laboratory using various chemical reactions. The most common method of synthesizing Fentanyl involves the reaction of N-phenethyl-4-piperidone with aniline in the presence of a reducing agent such as sodium borohydride. This reaction produces N-phenethyl-4-piperidone anilide, which is then further reacted with piperidine in the presence of an acid catalyst to yield Fentanyl.

Scientific Research Applications

Fentanyl has been extensively studied for its potential applications in medicine and pharmacology. One of the most significant applications of Fentanyl is its use as an analgesic. Fentanyl is a highly potent opioid that is used for the management of severe pain, such as that experienced by cancer patients. It is also used in anesthesia during surgery.

properties

IUPAC Name

1-(4-phenylpiperidin-1-yl)-2-piperidin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(13-15-5-4-10-19-14-15)20-11-8-17(9-12-20)16-6-2-1-3-7-16/h1-3,6-7,15,17,19H,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBVDBRYHGUJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylpiperidin-1-yl)-2-piperidin-3-ylethanone

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